molecular formula C11H14N2O B184215 (2-Aminophenyl)(pyrrolidin-1-yl)methanone CAS No. 52745-20-7

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

Cat. No. B184215
CAS RN: 52745-20-7
M. Wt: 190.24 g/mol
InChI Key: AAHCONIDGZPHOL-UHFFFAOYSA-N
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Patent
US06884801B1

Procedure details

Pyrrolidine (2.46 g, 34.6 mmol) was added dropwise to isatoic anhydride (3.76 g, 23.05 mmol) in tetrahydrofuran (25 mL) at room temperature. The solution was stirred at room temperature for 1.5 hours under a nitrogen atmosphere. The volatiles were removed by evaporation under reduced pressure. The residue was slurried in toluene (50 mL) and the volatiles were removed by evaporation under reduced pressure (2×). The residue was dissolved in hot toluene, then allowed to cool to room temperature. The solution was placed in a freezer for 16 hours to produce a precipitate. The precipitate was filtered and dried to give 3.05 g of crude 1-(2-aminobenzoyl)-pyrrolidine. The crude material (2.65 g) was purified by column chromatography over silica gel using 5-20% ethyl acetate in hexanes. The best fractions were combined and the volatiles were removed by evaporation under reduced pressure. The residue was taken up in dichloromethane (50 mL) and washed with 0.5N sodium hydroxide solution (2×25 mL), washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to yield 1.35 g of 1-(2-aminobenzoyl)pyrrolidine.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:6]12[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=1)[NH:11]C(=O)O[C:7]2=[O:8]>O1CCCC1>[NH2:11][C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:6]=1[C:7]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:8]

Inputs

Step One
Name
Quantity
2.46 g
Type
reactant
Smiles
N1CCCC1
Name
Quantity
3.76 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1.5 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by evaporation under reduced pressure (2×)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in hot toluene
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
The solution was placed in a freezer for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to produce a precipitate
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(C(=O)N2CCCC2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g
YIELD: CALCULATEDPERCENTYIELD 69.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.